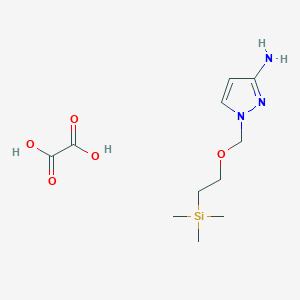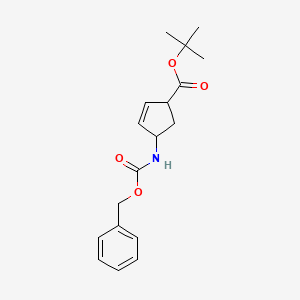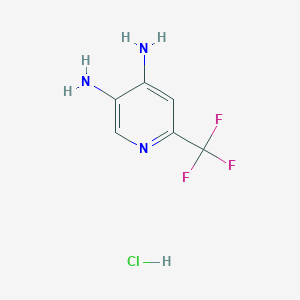
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate is a compound that features a pyrazole ring substituted with a trimethylsilyl group. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate typically involves the protection of the pyrazole nitrogen with a trimethylsilyl group. This can be achieved using reagents such as trimethylsilyl chloride in the presence of a base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods: Industrial production of this compound may involve large-scale silylation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens or alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Aminated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazole: Similar in structure but with an indazole ring.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Used in esterification reactions.
Trimethylsilyl-protected pyrazoles: Various derivatives with different substituents on the pyrazole ring .
Uniqueness: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
oxalic acid;1-(2-trimethylsilylethoxymethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3OSi.C2H2O4/c1-14(2,3)7-6-13-8-12-5-4-9(10)11-12;3-1(4)2(5)6/h4-5H,6-8H2,1-3H3,(H2,10,11);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTFUHFNLCBOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC(=N1)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














